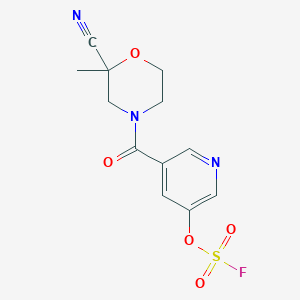
3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue is achieved through a two-step process starting from 2-(pentafluorophenyl)benzazoles . Similarly, N-ethoxycarbonylpyrene and perylene thioamides are used as building blocks to create a variety of fluorescent dyes, suggesting that complex fluorophores can be synthesized from simpler thioamide components . These methods may provide insights into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzamide moiety, a methoxy group, and a thiophenyl group, as inferred from the name. The presence of these groups can confer specific electronic and photophysical properties, such as fluorescence and solvatochromism, as observed in the related compounds .
Chemical Reactions Analysis
The related compounds exhibit interesting chemical behaviors, such as fluorescence enhancement under basic conditions and sensitivity to pH changes, particularly around pH 7-8 . Additionally, the presence of thioamide groups in the synthesis of fluorescent dyes suggests that the compound may also participate in reactions that lead to the formation of excited states, such as excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. For example, the fluorophores derived from benzoxazole and benzothiazole show high sensitivity to pH and selectivity for metal cations . The fluorescent dyes synthesized from pyrene and perylene thioamides display a wide range of fluorescence emission, from 412 to 672 nm, and exhibit solvatochromism, which indicates a dependency of their emission properties on the solvent environment . These properties are relevant for the application of such compounds in sensing and imaging technologies.
Aplicaciones Científicas De Investigación
Occurrence and Behavior in Aquatic Environments
Research on parabens, compounds similar in use as preservatives like the benzamide derivatives, indicates their widespread presence in aquatic environments due to their use in consumer products. Despite wastewater treatments, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments. Their presence and behavior in aquatic systems reflect the environmental footprint of chemically stable and bioactive compounds used in various applications (Haman et al., 2015).
Synthesis and Chemical Properties
A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, demonstrates the relevance of fluoro-containing compounds in pharmaceutical synthesis. The study underscores the challenges and advancements in synthesizing such compounds efficiently and safely (Qiu et al., 2009).
Antioxidant Activity
Investigations into the antioxidant activity of various compounds, including those with hydroxyl and methoxy groups, are crucial for understanding their potential therapeutic applications. Such studies contribute to the broader field of antioxidant research, which has implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Applications in Molecular Imaging
The use of fluorophores in molecular imaging, especially for cancer diagnosis, underscores the significance of fluorine-containing compounds in developing diagnostic tools. These compounds' properties, such as their stability and fluorescence, make them valuable for real-time cancer detection, although their toxicity needs careful consideration (Alford et al., 2009).
Environmental and Toxicological Considerations
Research on the environmental impact and toxicological profiles of fluoropolymers, a class of per- and polyfluoroalkyl substances (PFAS), reveals the complexity of assessing such compounds' safety and ecological footprint. While fluoropolymers are distinguished by their stability and non-bioaccumulative nature, the broader class of PFAS has raised environmental and health concerns, necessitating a nuanced understanding of different compounds' behaviors and impacts (Henry et al., 2018).
Propiedades
IUPAC Name |
3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-13-5-4-11(9-12(13)17)16(20)18-10-14(22-7-6-19)15-3-2-8-23-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTPXMJUAIMHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)
![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)


![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)